5-Hydroxy-lansoprazol

Übersicht

Beschreibung

5-Hydroxylanprazol, auch bekannt als AG1908, ist ein aktiver Metabolit von Lansoprazol. Lansoprazol ist ein Protonenpumpenhemmer, der bei der Behandlung verschiedener peptischer Erkrankungen wirksam ist. Der Metabolismus von Lansoprazol erfolgt durch das Enzym CYP2C19, was zur Bildung von 5-Hydroxylanprazol führt .

Wissenschaftliche Forschungsanwendungen

5-Hydroxylansoprazole has several scientific research applications:

Chemistry: Used as a reference compound in studies involving proton-pump inhibitors.

Biology: Investigated for its role in the metabolism of Lansoprazole and its effects on gastric acid secretion.

Medicine: Studied for its therapeutic potential in treating peptic diseases and its pharmacokinetics.

Industry: Utilized in the development of new proton-pump inhibitors and related pharmaceuticals

Wirkmechanismus

Target of Action

5-Hydroxylansoprazole is an active metabolite of Lansoprazole . The primary target of 5-Hydroxylansoprazole is the gastric proton pump, also known as the H+/K+ ATPase enzyme . This enzyme is located on the secretory surface of gastric parietal cells and is responsible for the final step in the production of gastric acid .

Mode of Action

5-Hydroxylansoprazole, like Lansoprazole, works by selectively and irreversibly inhibiting the H+/K+ ATPase in the stomach lining . This inhibition blocks the final step of gastric acid production, thereby reducing the amount of acid in the stomach . This reduction in stomach acidity can help to heal or prevent ulcers, manage gastroesophageal reflux disease (GERD), and treat other conditions related to excessive stomach acid .

Biochemical Pathways

The metabolism of Lansoprazole to 5-Hydroxylansoprazole is primarily mediated by the CYP2C19 enzyme . This enzyme belongs to the cytochrome P450 family, which plays a crucial role in the metabolism of various drugs and endogenous compounds .

Pharmacokinetics

The pharmacokinetics of 5-Hydroxylansoprazole is closely related to that of its parent drug, Lansoprazole . Once absorbed, Lansoprazole is extensively metabolized in the liver, primarily by the CYP2C19 enzyme, to form 5-Hydroxylansoprazole . The pharmacokinetics of Lansoprazole and its metabolites can vary significantly among individuals due to genetic polymorphisms in CYP2C19 .

Result of Action

The inhibition of the gastric proton pump by 5-Hydroxylansoprazole results in a decrease in gastric acid secretion . This can lead to an increase in gastric pH and a decrease in pepsin activity, which can promote the healing of gastric and duodenal ulcers . It can also reduce the symptoms of GERD and other conditions associated with excessive stomach acid .

Action Environment

The action of 5-Hydroxylansoprazole can be influenced by various environmental factors. For instance, the pH of the stomach can affect the activation of Lansoprazole, the parent drug of 5-Hydroxylansoprazole . Additionally, genetic factors such as polymorphisms in the CYP2C19 enzyme can significantly influence the metabolism of Lansoprazole to 5-Hydroxylansoprazole, thereby affecting its efficacy .

Biochemische Analyse

Biochemical Properties

5-Hydroxylansoprazole interacts with key enzymes and proteins in the body. It is primarily metabolized by the cytochrome P450 enzymes, specifically CYP2C19 and CYP3A4 . The interaction between 5-Hydroxylansoprazole and these enzymes is critical for its metabolic transformation .

Cellular Effects

5-Hydroxylansoprazole, like lansoprazole, has a significant impact on cellular processes. It influences cell function by reducing gastric acid secretion, which is crucial in the treatment of conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

Molecular Mechanism

The molecular mechanism of 5-Hydroxylansoprazole involves binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level primarily through the inhibition of the H+/K+ ATPase enzyme system, a mechanism similar to that of lansoprazole .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Hydroxylansoprazole can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 5-Hydroxylansoprazole can vary with different dosages in animal models

Metabolic Pathways

5-Hydroxylansoprazole is involved in specific metabolic pathways. It is primarily metabolized by the cytochrome P450 system, specifically the CYP2C19 and CYP3A4 enzymes . This interaction can affect metabolic flux and metabolite levels.

Transport and Distribution

Given its role as a metabolite of lansoprazole, it is likely to follow similar distribution patterns .

Subcellular Localization

As a metabolite of lansoprazole, it may be expected to localize in similar cellular compartments, including the cytoplasm and mitochondria .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Hydroxylanprazol beinhaltet die metabolische Umwandlung von Lansoprazol durch das Enzym CYP2C19. Diese enzymatische Reaktion findet unter physiologischen Bedingungen im menschlichen Körper statt. Der spezifische Syntheseweg umfasst die Hydroxylierung von Lansoprazol an der 5-Position des Benzolrings .

Industrielle Produktionsverfahren

Die industrielle Produktion von 5-Hydroxylanprazol wird in der Regel durch Biotransformationsprozesse unter Verwendung von mikrobiellen oder enzymatischen Systemen erreicht, die CYP2C19 exprimieren. Diese Systeme sind optimiert, um unter kontrollierten Bedingungen hohe Ausbeuten des Metaboliten zu erzielen .

Chemische Reaktionsanalyse

Arten von Reaktionen

5-Hydroxylanprazol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Weitere Oxidation kann auftreten und zur Bildung von Sulfonderivaten führen.

Reduktion: Reduktionsreaktionen können die Hydroxylgruppe in andere funktionelle Gruppen umwandeln.

Substitution: Die Hydroxylgruppe kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Persäuren.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Alkylhalogenide oder Acylchloride

Hauptsächlich gebildete Produkte

Oxidation: Bildung von Sulfonderivaten.

Reduktion: Bildung von dehydroxylierten Produkten.

Substitution: Bildung von alkylierten oder acylierten Derivaten

Wissenschaftliche Forschungsanwendungen

5-Hydroxylanprazol hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Als Referenzverbindung in Studien mit Protonenpumpenhemmern verwendet.

Biologie: Untersucht für seine Rolle im Metabolismus von Lansoprazol und seine Auswirkungen auf die Magensäuresekretion.

Medizin: Untersucht auf sein therapeutisches Potenzial bei der Behandlung peptischer Erkrankungen und seine Pharmakokinetik.

Industrie: Wird bei der Entwicklung neuer Protonenpumpenhemmer und verwandter Pharmazeutika eingesetzt

Wirkmechanismus

5-Hydroxylanprazol entfaltet seine Wirkung, indem es die Magensäurepumpe, auch bekannt als H+/K+ ATPase, hemmt. Diese Hemmung reduziert die Sekretion von Magensäure und bietet Linderung bei säurebedingten Erkrankungen. Die Verbindung zielt auf die Protonenpumpe in den Parietalzellen der Magenschleimhaut ab, was zu einer verminderten Säureproduktion führt .

Analyse Chemischer Reaktionen

Types of Reactions

5-Hydroxylansoprazole undergoes various chemical reactions, including:

Oxidation: Further oxidation can occur, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.

Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of dehydroxylated products.

Substitution: Formation of alkylated or acylated derivatives

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Omeprazol

- Pantoprazol

- Rabeprazol

- Esomeprazol

Einzigartigkeit

5-Hydroxylanprazol ist aufgrund seiner spezifischen metabolischen Herkunft aus Lansoprazol und seiner eindeutigen Hydroxylierung an der 5-Position einzigartig. Diese strukturelle Modifikation verleiht im Vergleich zu anderen Protonenpumpenhemmern einzigartige pharmakokinetische und pharmakodynamische Eigenschaften .

Eigenschaften

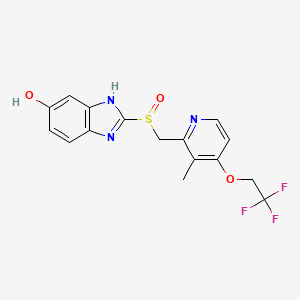

IUPAC Name |

2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-3H-benzimidazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N3O3S/c1-9-13(20-5-4-14(9)25-8-16(17,18)19)7-26(24)15-21-11-3-2-10(23)6-12(11)22-15/h2-6,23H,7-8H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCLTMRSSAXUNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131926-98-2 | |

| Record name | 5-Hydroxylansoprazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131926982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-HYDROXYLANSOPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5ROU3WS91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

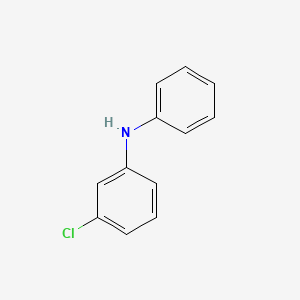

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{7-[(2-{[(Octadecylcarbamoyl)oxy]methyl}prop-2-en-1-yl)oxy]-7-oxoheptyl}-1,3-thiazol-3-ium bromide](/img/structure/B1664589.png)

![n-[3-(Hydroxymethyl)phenyl]acetamide](/img/structure/B1664591.png)